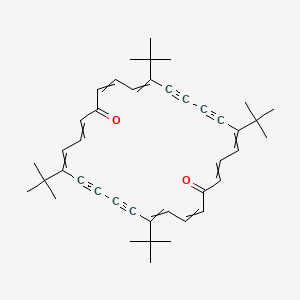
5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups, octaene, and tetrayne functionalities
Preparation Methods
The synthesis of 5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that are subsequently subjected to conditions that facilitate the formation of the desired product. Common reaction conditions include the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. .
Scientific Research Applications
5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, which in turn affect its behavior in various applications. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione include other polyene and polyyne compounds with tert-butyl groups. These compounds share some structural similarities but differ in their specific arrangements and functionalities. The uniqueness of this compound lies in its combination of multiple tert-butyl groups, octaene, and tetrayne functionalities, which confer distinct chemical and physical properties .
Properties
CAS No. |
90019-62-8 |
|---|---|
Molecular Formula |
C42H48O2 |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
5,10,18,23-tetratert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaen-6,8,19,21-tetrayne-1,14-dione |
InChI |
InChI=1S/C42H48O2/c1-39(2,3)33-21-13-14-22-34(40(4,5)6)26-19-31-38(44)32-20-28-36(42(10,11)12)24-16-15-23-35(41(7,8)9)27-18-30-37(43)29-17-25-33/h17-20,25-32H,1-12H3 |
InChI Key |
GBMPJCXDZUBYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=O)C=CC=C(C#CC#CC(=CC=CC(=O)C=CC=C(C#CC#C1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



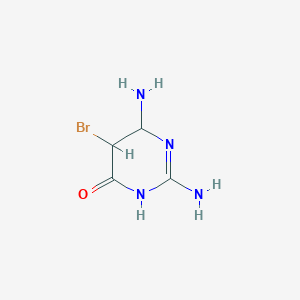
phosphane](/img/structure/B14373608.png)
![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)
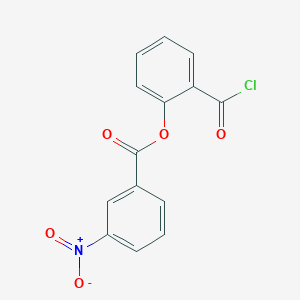
silanol](/img/structure/B14373629.png)
![1-[(2-Aminoethyl)amino]decan-2-OL](/img/structure/B14373633.png)
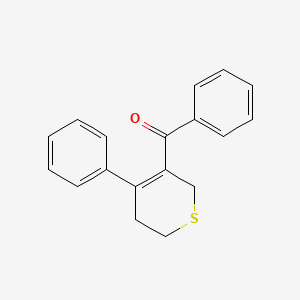

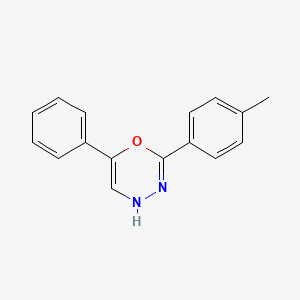

![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)
